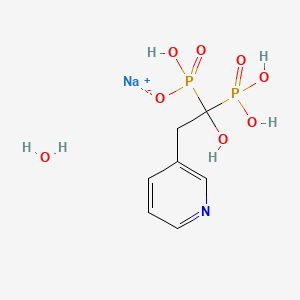

Risedronate sodium monohydrate

Descripción

Contextualization within Nitrogen-Containing Bisphosphonate Research

Risedronate sodium is a potent, third-generation member of the nitrogen-containing bisphosphonates (N-BPs), a class of drugs that have become fundamental in the management of various skeletal disorders. aacrjournals.orgdrugbank.com The foundational structure of all bisphosphonates is a P-C-P (phosphate-carbon-phosphate) backbone, which gives them a strong affinity for hydroxyapatite crystals in bone mineral. nih.govfabad.org.tr This chemical feature allows them to target bone tissue with high specificity. pnas.org

The evolution of bisphosphonates led to the development of N-BPs, which are significantly more potent in inhibiting bone resorption than their non-nitrogen-containing predecessors like etidronate and clodronate. fabad.org.trnih.gov The presence of a nitrogen atom in the R2 side chain of the molecule enhances antiresorptive potency by a factor of 10 to 10,000. nih.gov The most powerful N-BPs, including risedronate and zoledronate, feature a nitrogen atom within a heterocyclic ring structure, a trait associated with the highest levels of activity. fabad.org.tr

The primary mechanism of action for N-BPs is the inhibition of a key enzyme in the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown. aacrjournals.orgnih.gov This enzyme, farnesyl pyrophosphate synthase (FPPS), is crucial for the synthesis of isoprenoid lipids. drugbank.com These lipids are required for the post-translational modification (prenylation) of small GTP-binding proteins (like Ras, Rho, and Rac) that are essential for the normal function, morphology, and survival of osteoclasts. pnas.orgnih.gov By inhibiting FPPS, N-BPs disrupt these critical cellular processes, leading to reduced osteoclast activity and, ultimately, apoptosis (programmed cell death). drugbank.comnih.gov This targeted inhibition of osteoclasts is the cornerstone of their therapeutic effect. nih.gov

Risedronate, a pyridinyl bisphosphonate, is a potent inhibitor of FPPS. nih.gov While all N-BPs share this mechanism, they exhibit differences in chemical structure, bone-binding affinity, and pharmacological profiles. drugbank.com For instance, risedronate's binding affinity to hydroxyapatite is lower than that of alendronate or zoledronate, which may influence its distribution within bone tissue and its duration of action. nih.gov

Risedronate Sodium Monohydrate: Research Significance and Unanswered Questions

The research significance of risedronate sodium is well-established through numerous preclinical and clinical studies demonstrating its ability to inhibit osteoclast-mediated bone resorption. In preclinical models, risedronate has shown potent anti-osteoclast activity, leading to dose-dependent increases in bone mass and biomechanical strength. Research has confirmed that it effectively reduces bone turnover, with biochemical markers of bone resorption showing decreases within a month of treatment initiation. hres.ca

Key clinical research has demonstrated that treatment with risedronate increases bone mineral density (BMD) at critical sites like the lumbar spine and hip. nih.gov Studies have shown its efficacy in reducing the incidence of vertebral and non-vertebral fractures. nih.gov For example, one major program reported a significant reduction in hip fracture risk in osteoporotic women. nih.gov Furthermore, its long-term efficacy has been observed in studies lasting up to seven years, showing a sustained reduction in the risk of new vertebral fractures. nih.govnih.gov Risedronate has also been investigated in specific populations, such as men with osteoporosis and individuals with glucocorticoid-induced osteoporosis, showing positive effects on BMD and fracture risk reduction. nih.gov

Despite extensive research, several questions regarding risedronate and N-BPs remain. The optimal duration of treatment is still an area of active discussion and investigation. researchgate.net While long-term data are available, further analysis is needed to fully understand the persistence of fracture reduction benefits after treatment cessation. researchgate.net

Other areas of ongoing research and unanswered questions include:

Beyond Osteoporosis: The mechanism of FPPS inhibition has prompted research into other potential applications. For example, the anti-proliferative effects of N-BPs on various cancer cell lines in vitro are being explored, though their direct anti-tumor properties in a clinical setting are not yet fully clarified. aacrjournals.orgoncotarget.com

Anti-inflammatory Potential: Emerging evidence suggests that N-BPs may possess anti-inflammatory effects, which could contribute to outcomes like reduced mortality rates observed in some observational studies, a phenomenon not fully explained by fracture reduction alone. practicingclinicians.com

Bone Hemodynamics: The precise influence of risedronate on regional bone metabolism and blood flow is another area where future studies are needed to provide a more complete picture of its physiological effects. frontiersin.org

Table 1: Comparison of Select Nitrogen-Containing Bisphosphonates

| Feature | Risedronate | Alendronate | Zoledronate | Ibandronate |

|---|---|---|---|---|

| Chemical Sub-Class | Pyridinyl bisphosphonate | Alkyl aminobisphosphonate | Imidazole-containing bisphosphonate | Alkyl aminobisphosphonate |

| Relative Potency | High | High | Very High | Moderate-High |

| **Binding Affinity to HAP*** | Moderate | High | Very High | High |

| Primary Mechanism | FPPS Inhibition | FPPS Inhibition | FPPS Inhibition | FPPS Inhibition |

*HAP: Hydroxyapatite. Relative binding affinity order: Risedronate < Ibandronate < Alendronate < Zoledronate. nih.gov

Propiedades

Número CAS |

353228-19-0 |

|---|---|

Fórmula molecular |

C7H12NNaO8P2 |

Peso molecular |

323.11 g/mol |

Nombre IUPAC |

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;hydrate |

InChI |

InChI=1S/C7H11NO7P2.Na.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1 |

Clave InChI |

KLQNARDFMJRXSF-UHFFFAOYSA-M |

SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |

SMILES canónico |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] |

Otros números CAS |

115436-72-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action

Binding Affinity to Bone Hydroxyapatite

A defining characteristic of risedronate sodium monohydrate is its strong binding affinity for hydroxyapatite, the principal mineral component of bone. patsnap.comncats.io This affinity is conferred by its P-C-P (phosphonate-carbon-phosphonate) backbone, which enables the chelation of calcium ions present in the bone matrix. mdpi.com This targeted binding ensures that the drug concentrates at sites of active bone remodeling, where it can be most effective. patsnap.comhres.ca The high affinity for bone mineral is a crucial first step, localizing the compound to its site of action. ncats.iolabriva.com

Osteoclast Internalization and Cellular Accumulation

Once bound to the bone surface, risedronate is internalized by osteoclasts during the process of bone resorption. patsnap.commdpi.com As osteoclasts secrete acid to dissolve the bone mineral, the localized acidic environment releases the risedronate from the hydroxyapatite. drugbank.com The drug is then taken up by the osteoclasts, likely through fluid-phase endocytosis. drugbank.com Inside the osteoclast, the compound accumulates, leading to the intracellular concentrations necessary to disrupt cellular function. mdpi.com

Inhibition of the Mevalonate Pathway

The primary intracellular target of this compound is the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and various isoprenoid lipids. patsnap.comnih.gov

Specificity for Farnesyl Pyrophosphate Synthase (FPPS)

Risedronate is a potent and specific inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. patsnap.comnih.govscbt.com FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov Risedronate and other nitrogen-containing bisphosphonates are thought to act as analogues of isoprenoid diphosphate lipids, thereby blocking the active site of FPPS. nih.govnih.gov This inhibition disrupts the production of essential downstream products. patsnap.comscbt.com

Consequences of Isoprenoid Biosynthesis Disruption

The inhibition of FPPS by risedronate leads to a depletion of intracellular FPP and GGPP. nih.govnih.gov These isoprenoid lipids are vital for a variety of cellular processes. patsnap.com Research has shown that treatment with risedronate inhibits the biosynthesis of isoprenoids in various organisms. medchemexpress.comnih.gov The disruption of this pathway is a central event in the mechanism of action of nitrogen-containing bisphosphonates. nih.gov

Impaired Post-Translational Modification of Small GTPase Signaling Proteins (e.g., Ras, Rho)

A critical consequence of depleting FPP and GGPP is the impairment of post-translational modification, specifically prenylation, of small GTPase signaling proteins such as Ras and Rho. patsnap.comnih.govnih.gov These proteins require the attachment of farnesyl or geranylgeranyl groups to their structure to become fully functional and to localize correctly within the cell. nih.gov Prenylation is essential for their role in regulating a wide range of cellular functions in osteoclasts, including cytoskeletal organization, membrane trafficking, and the formation of the ruffled border, a specialized membrane structure required for bone resorption. patsnap.commdpi.com The loss of function of these key signaling proteins disrupts the fundamental cellular activities of the osteoclast. patsnap.comnih.gov

| Stage of Action | Key Molecular/Cellular Event | Consequence |

| Localization | High-affinity binding to bone hydroxyapatite | Concentration of risedronate at sites of bone resorption |

| Uptake | Internalization by osteoclasts during bone resorption | Accumulation of risedronate within the target cells |

| Enzyme Inhibition | Specific inhibition of Farnesyl Pyrophosphate Synthase (FPPS) | Disruption of the mevalonate pathway and depletion of FPP and GGPP |

| Signaling Disruption | Impaired prenylation of small GTPase proteins (e.g., Ras, Rho) | Loss of essential osteoclast functions like cytoskeletal arrangement and ruffled border formation |

| Cellular Fate | Induction of caspase-dependent apoptosis | Reduction in the number of active osteoclasts, leading to decreased bone resorption |

Morphological and Functional Changes in Osteoclasts

Risedronate sodium induces significant alterations in the morphology and function of osteoclasts. fda.gov Upon administration, risedronate has a high affinity for hydroxyapatite crystals in the bone and is selectively internalized by osteoclasts during the bone resorption process. patsnap.com Once inside the osteoclast, it interferes with critical cellular processes, leading to observable changes in cell structure and a reduction in resorptive activity. fda.govpatsnap.com

Impact on Ruffled Border Formation

A key feature of active osteoclasts is the ruffled border, a highly convoluted membrane structure that is the site of acid and enzyme secretion for bone degradation. Risedronate sodium effectively disrupts the formation of this essential organelle. fda.govfda.gov While osteoclasts treated with risedronate can still adhere to the bone surface, they exhibit a marked reduction in the presence of a ruffled border. fda.govfda.gov This inhibition of ruffled border formation is a direct consequence of the drug's interference with the mevalonate pathway, which is crucial for the synthesis of lipids necessary for the post-translational modification of small GTPase signaling proteins. patsnap.com These proteins are vital for the proper organization and function of the osteoclast's internal structures, including the ruffled border. patsnap.comresearchgate.net The disruption of the ruffled border directly impairs the osteoclast's ability to carry out active bone resorption. fda.govfda.gov

Effects on Cytoskeletal Arrangement and Cell Adhesion

The cytoskeleton of the osteoclast, a dynamic network of protein filaments, is essential for its motility, adhesion, and the establishment of the sealing zone—a tight ring of actin filaments that isolates the resorption lacuna. Risedronate sodium profoundly affects the osteoclast's cytoskeletal arrangement. patsnap.comresearchgate.net By inhibiting farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, risedronate prevents the prenylation of small GTPase proteins like those in the Ras, Rho, and Rab families. patsnap.comnih.gov

Mechanistic Insights into Bone Resorption Modulation

The modulation of bone resorption by risedronate sodium is a multi-faceted process that extends beyond the direct effects on osteoclast morphology. The inhibition of FPPS is the central mechanism, leading to a cascade of downstream effects. patsnap.com

The lack of prenylated GTPases disrupts not only the cytoskeleton and ruffled border but also intracellular vesicular transport. nih.gov This interference with trafficking pathways further hinders the delivery of protons and lysosomal enzymes to the resorption site. researchgate.net

Table 1: Effects of Risedronate Sodium on Osteoclast Characteristics

| Characteristic | Effect of Risedronate Sodium | Supporting Evidence |

|---|---|---|

| Ruffled Border | Inhibition of formation | Osteoclasts show a lack of a ruffled border, indicating reduced active resorption. fda.govfda.gov |

| Cytoskeleton | Disruption of arrangement | Prevents the formation of the actin ring due to inhibition of small GTPase prenylation. nih.gov |

| Cell Adhesion | Adhesion to bone surface remains | Osteoclasts can still attach to the bone but are functionally impaired. fda.govfda.gov |

| Bone Resorption | Significantly inhibited | A direct consequence of the disruption of the ruffled border and cytoskeleton. patsnap.com |

| Osteoclast Precursors | Reduction in number and differentiation | Lowers the pool of cells that can mature into active osteoclasts. nih.govnih.gov |

| Pro-osteoclastogenic Cytokines | Reduction in levels (e.g., RANKL, TNF-α) | Decreases the signaling molecules that promote osteoclast formation and activity. nih.gov |

Pre-clinical Investigations of Bone Metabolism and Cellular Responses

In Vitro Studies on Isolated Bone Cells and Cell Lines

In vitro research using isolated bone cells and established cell lines has been crucial for dissecting the specific cellular pathways modulated by risedronate.

Regulation of Osteoclastogenesis and Activity

Risedronate directly targets osteoclasts, the primary cells responsible for bone resorption, through multiple mechanisms. Studies on peripheral blood mononuclear cells (PBMCs) from postmenopausal women have shown that risedronate inhibits the formation (osteoclastogenesis) and activity of osteoclasts. walshmedicalmedia.combrieflands.com This is achieved by reducing the number and degree of differentiation of osteoclast precursors, shortening their lifespan, and decreasing the production of key pro-osteoclastogenic cytokines, including Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Tumor Necrosis Factor-alpha (TNF-α). walshmedicalmedia.combrieflands.com

At the molecular level, risedronate has been shown to suppress the activation of NF-κB and inhibit the RANKL-induced expression of c-Fos and nuclear factor of activated T cells (NFAT) c1 in bone marrow-derived macrophages, which are critical transcription factors for osteoclast differentiation. hpra.iemedsafe.govt.nz The primary mechanism of action for nitrogen-containing bisphosphonates like risedronate is the inhibition of farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This disruption interferes with the post-translational modification of small GTP-binding proteins essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis. fda.gov Furthermore, risedronate impairs the ability of osteoclasts to adhere to the bone matrix and carry out resorption, as evidenced by a reduction in lacunar resorption in culture. walshmedicalmedia.com

Influence on Osteoblast Differentiation, Proliferation, and Matrix Mineralization

The effects of risedronate on osteoblasts, the cells responsible for bone formation, appear to be highly dependent on the concentration used in in vitro models. Some studies have reported inhibitory effects at higher concentrations, while others demonstrate stimulatory effects at lower concentrations. medsafe.govt.nznih.govfda.gov

For instance, one study using MC3TE-E1 osteoblastic cells found that while high concentrations (10⁻⁴ M and 10⁻³ M) decreased cell proliferation and viability, a concentration of 10⁻⁴ M stimulated Type I Collagen synthesis, enhanced alkaline phosphatase (ALP) activity, and increased matrix mineralization, all markers of osteoblast differentiation. nih.gov Conversely, another study using primary human trabecular bone cells and the MG-63 osteoblast-like cell line observed that a lower concentration (10⁻⁸ M) significantly increased osteoblast proliferation. fda.gov This study also noted enhanced gene expression of Bone Morphogenetic Protein-2 (BMP-2), Type I collagen, and osteocalcin, further supporting a role for risedronate in promoting osteoblast maturation. fda.gov This suggests a biphasic or concentration-dependent effect on osteoblast activity.

| Risedronate Concentration | Cell Proliferation (48-72h) | Type I Collagen Synthesis (48-72h) | Alkaline Phosphatase (ALP) Activity (7-10d) | Matrix Mineralization (14d) |

|---|---|---|---|---|

| 10⁻⁸ M | No significant effect | No significant effect | Not specified | Not specified |

| 10⁻⁶ M | No significant effect | No significant effect | Not specified | Not specified |

| 10⁻⁴ M | Decreased | Stimulated | Increased | Increased |

| 10⁻³ M | Decreased | Not specified | Not specified | Not specified |

Data derived from a study on MC3TE-E1 osteoblastic cells. nih.gov

Effects on Osteocyte Viability, Apoptosis, and Lacunar-Canalicular Network

Osteocytes, the most abundant cells in bone, are embedded within the bone matrix and play a critical role in sensing mechanical loads and signaling for bone remodeling. In vitro data have suggested that bisphosphonates can prevent osteocyte apoptosis, a finding supported by subsequent animal studies. researchgate.netau.dk By inhibiting osteocyte apoptosis, risedronate may interrupt the signaling cascade that initiates targeted bone resorption. nih.gov

Studies using fluorescently-labeled risedronate analogues have demonstrated that the compound can penetrate the osteocyte lacunar-canalicular network. walshmedicalmedia.comnih.gov Due to its relatively lower binding affinity for bone mineral compared to some other bisphosphonates, it is suggested that risedronate may access the osteocyte network more readily. walshmedicalmedia.comnih.gov This distribution allows for direct interaction with osteocytes, potentially contributing to their increased survival and the maintenance of bone quality. nih.govnih.gov

Modulation of Adipocyte Differentiation in Bone Marrow

There is an inverse relationship between osteoblastogenesis and adipogenesis in the bone marrow, where both cell types arise from a common mesenchymal stem cell precursor. In vitro studies have consistently shown that risedronate inhibits the differentiation of bone marrow mesenchymal stem cells into adipocytes (fat cells). hpra.ieresearchgate.net This inhibition of adipogenesis is thought to shift the differentiation of progenitor cells towards the osteoblast lineage, thereby promoting bone formation. nih.govwiley.com This effect is associated with the downregulation of key adipogenic transcription factors like Peroxisome Proliferator-Activator Gamma 2 (PPARγ2). nih.gov

Animal Model Studies on Bone Remodeling

Animal models, particularly ovariectomized (OVX) rats which simulate postmenopausal osteoporosis, have been instrumental in confirming the in vitro findings and assessing the integrated effects of risedronate on the skeleton.

Assessment of Bone Resorption Biomarkers

Biochemical markers of bone turnover provide a non-invasive method to assess the rate of bone resorption and formation. In various preclinical animal models, risedronate has been shown to potently suppress bone resorption. hpra.iefda.gov This is reflected by significant reductions in the levels of key bone resorption biomarkers.

Commonly measured markers include urinary deoxypyridinoline (DPD) and the C-terminal telopeptide of type I collagen (CTX). brieflands.comnih.gov Studies in OVX rats have demonstrated that treatment with risedronate leads to a significant decrease in urinary DPD and serum CTX levels. brieflands.comnih.gov Another important biomarker is tartrate-resistant acid phosphatase 5b (TRAP 5b), an enzyme released by osteoclasts that reflects their number and activity. utupub.ficambridge.org Risedronate treatment effectively reduces TRAP 5b levels in animal models of high bone turnover. The reduction in these biomarkers is typically observed within a month of treatment initiation and confirms the potent anti-resorptive activity of the compound in vivo. hpra.iemedsafe.govt.nz

| Treatment Group | Biomarker Measured | Outcome Compared to Untreated OVX Group | Reference |

|---|---|---|---|

| Risedronate | Urinary Deoxypyridinoline (DPD) | Significantly Decreased | nih.govresearchgate.net |

| Risedronate | Serum C-terminal telopeptide (CTX) | Significantly Decreased | brieflands.com |

| Risedronate | TRAP-positive Osteoclast Surface | Significantly Decreased | nih.gov |

Evaluation of Bone Formation Biomarkers

Key markers of bone formation, including serum osteocalcin (also known as bone Gla protein or BGP), bone-specific alkaline phosphatase (BSAP), and procollagen type I N-terminal propeptide (P1NP), are reliably modulated by risedronate treatment. karger.comcambridge.orgoup.come-jkmr.org In orchidectomized rats, risedronate treatment prevented the expected increase in serum osteocalcin levels. karger.com Similarly, studies in glucocorticoid-treated mice, another model for secondary osteoporosis, showed that while glucocorticoids decrease serum osteocalcin, concurrent treatment with risedronate can influence bone metabolism pathways. researchgate.net The reduction in these formation markers generally occurs alongside a more pronounced decrease in resorption markers, leading to a net positive balance that favors the preservation or increase of bone mass. hres.canih.gov

The response of these biomarkers is typically observed within a few weeks of initiating treatment in animal models and serves as an early indicator of the drug's therapeutic effect on bone metabolism. hres.ca

Table 1: Effect of Risedronate on Bone Formation Biomarkers in Preclinical Models

| Animal Model | Biomarker | Observed Effect of Risedronate Treatment | Reference |

|---|---|---|---|

| Orchidectomized (ORX) Rats | Osteocalcin (BGP) | Prevented the increase in serum levels seen post-orchidectomy. | karger.com |

| Ovariectomized (OVX) Rats | Osteocalcin (OC), P1NP | Administration increased the expression of osteogenic genes like OCN. | brieflands.com |

| Glucocorticoid-Treated Mice | Osteocalcin (OC), P1NP | Restored glucocorticoid-induced decreases in serum osteocalcin and P1NP levels. | researchgate.net |

Histomorphometric Analysis of Bone Turnover Parameters

Histomorphometry provides a static and dynamic microscopic assessment of bone structure and cellular activity. In preclinical studies involving risedronate, histomorphometric analysis of bone biopsies from sites like the tibia and lumbar vertebrae consistently reveals its impact on bone turnover. hres.canih.gov Treatment with risedronate in animal models of osteoporosis, such as ovariectomized rats, leads to significant changes in key histomorphometric parameters. nih.govwiley.com

The primary effect observed is a reduction in bone turnover. hres.ca This is evidenced by a decrease in parameters that reflect bone resorption, such as eroded surface (ES/BS), and parameters that reflect bone formation, including osteoid surface (OS/BS) and osteoid volume (OV/TV). nih.govwiley.com In glucocorticoid-treated rats, risedronate prevented an increase in bone erosion while also suppressing bone formation surfaces. nih.gov While both resorption and formation are reduced, the anti-resorptive effect is more pronounced, which corrects the imbalance typically seen in osteoporotic conditions. hres.canih.gov This leads to the preservation of trabecular bone architecture, characterized by an increase in trabecular number (Tb.N) and a decrease in trabecular separation (Tb.Sp). wiley.comnih.gov

Table 2: Key Histomorphometric Findings for Risedronate in Preclinical Models

| Animal Model | Parameter | Finding | Reference |

|---|---|---|---|

| Ovariectomized (OVX) Rats | Bone Volume/Total Volume (BV/TV) | Increased or preserved compared to untreated OVX controls. | karger.combrieflands.com |

| Glucocorticoid-Treated Rats | Eroded Surface/Bone Surface (ES/BS) | Prevented GC-induced increase in bone erosion. | nih.gov |

| Ovariectomized (OVX) Rats | Trabecular Number (Tb.N) | Significantly increased with treatment. | wiley.comnih.gov |

| Ovariectomized (OVX) Rats | Trabecular Separation (Tb.Sp) | Significantly decreased with treatment. | wiley.com |

| Glucocorticoid-Treated Rats | Mineralizing Surface/Bone Surface (MS/BS) | Suppressed, indicating reduced bone formation. | nih.gov |

Investigation of Bone Mineralization Dynamics

Dynamic histomorphometry, using fluorescent labels like calcein, allows for the investigation of the rate of bone formation and mineralization. nih.gov Preclinical studies have shown that risedronate does not impair the mineralization process itself. In a study using the Schenk rat assay, which specifically evaluates for potential osteomalacia (impaired mineralization), risedronate did not interfere with bone mineralization even at high doses.

Table 3: Risedronate's Effect on Bone Mineralization Dynamics in Preclinical Models

| Animal Model | Parameter | Observed Effect of Risedronate Treatment | Reference |

|---|---|---|---|

| Glucocorticoid-Treated Rats | Mineral Apposition Rate (MAR) | Significantly decreased compared to controls. | nih.gov |

| Ovariectomized (OVX) Rats | Mineral Apposition Rate (MAR) | Dose-dependently decreased. | wiley.com |

| Glucocorticoid-Treated Rats | Bone Formation Rate (BFR)/BS | Significantly suppressed. | nih.gov |

| Ovariectomized (OVX) Rats | Bone Formation Rate (BFR)/B.Pm | Dose-dependently decreased. | wiley.com |

| Growing Rats (Schenk Assay) | Bone Mineralization | No interference or impairment observed. |

Biomechanical Property Assessment of Skeletal Tissues

Preclinical studies consistently demonstrate that the anti-resorptive activity of risedronate, which leads to increased bone mass, also translates into improved biomechanical strength of skeletal tissues. hres.ca In various animal models, including those for postmenopausal and male osteoporosis, risedronate treatment has been shown to dose-dependently increase bone strength. hres.cakarger.com

In orchidectomized rats, risedronate treatment restored bone volume and improved biomechanical parameters. karger.com Studies involving ovariectomized rats also found that risedronate treatment prevented bone loss and preserved bone strength. brieflands.com Biomechanical tests, such as load testing on bones from treated animals, show an increase in structural strength and other mechanical indices like maximum load. wiley.com This indicates that the bone tissue preserved and formed during risedronate therapy is not only denser but also mechanically more robust and resistant to fracture.

Table 4: Biomechanical Effects of Risedronate in Animal Models

| Animal Model | Biomechanical Parameter | Observed Effect of Risedronate Treatment | Reference |

|---|---|---|---|

| Orchidectomized (ORX) Rats | Torsional Strength | Improved biomechanical parameters in the treatment study. | karger.com |

| Ovariectomized (OVX) Rats | Biomechanical Performance | Significantly increased compared to untreated controls. | brieflands.com |

| Rat Osteoporotic Fracture Model | Maximum Load (Callus) | Increased the structural strength and mechanical indexes of the new callus. | wiley.com |

| Ovariectomized (OVX) Rats | Vertebral Bone Strength | Increased with combination treatment including risedronate. | wiley.com |

Placental Transfer and Developmental Effects in Animal Models

Studies in animals have been conducted to understand the extent to which risedronate sodium crosses the placental barrier and its potential effects on fetal development. In rats, it has been shown that risedronate sodium crosses the placenta, although to a minimal extent. nps.org.aunps.org.au

No teratogenic activity was observed in rats or rabbits at the oral doses tested. nps.org.aunps.org.au However, at higher doses, developmental effects have been noted. In rats, doses as low as 3.2 mg/kg/day resulted in ossification changes in the fetuses, specifically affecting the sternebrae and/or skull. nps.org.aunps.org.au Suppression of fetal growth and retardation of ossification were also seen at the highest dose levels tested in rats. nps.org.aunps.org.au Furthermore, when administered during late gestation, risedronate has been associated with maternal hypocalcemia and mortality in rats. nps.org.aunps.org.au Studies in mice did not demonstrate placental transfer, but abnormalities were noted in the bones of neonates from treated animals when cultured in vitro. washington.edu Risedronate has also been detected in feeding pups, indicating a small degree of transfer into milk during lactation in rats. nps.org.au

Table 5: Summary of Placental Transfer and Developmental Findings in Animals

| Animal Model | Finding | Specifics | Reference |

|---|---|---|---|

| Rat | Placental Transfer | Crosses the placenta to a minimal extent. | nps.org.aunps.org.au |

| Rat & Rabbit | Teratogenicity | No teratogenic activity observed at tested doses. | nps.org.aunps.org.au |

| Rat | Fetal Ossification | Changes in sternebrae and skull ossification observed at doses ≥3.2 mg/kg/day. | nps.org.aunps.org.au |

| Rat | Fetal Growth | Suppression of fetal growth and ossification retardation at high doses. | nps.org.aunps.org.au |

| Rat | Lactational Transfer | Detected in feeding pups, indicating a small degree of transfer into milk. | nps.org.au |

| Mouse | Placental Transfer | Not demonstrated. | washington.edu |

Pharmacokinetic Research and Metabolic Fate Pre-clinical and in Vitro

Absorption Characteristics and Modulators (in vitro and animal models)

In vitro and animal studies have been instrumental in characterizing the absorption profile of risedronate sodium. The oral bioavailability of risedronate is inherently low. nih.gov Studies in rats have been utilized to understand the factors modulating its absorption. For instance, the presence of metal cations, particularly calcium and magnesium, significantly impacts risedronate's bioavailability. Research in rats demonstrated that the absorption of risedronate is considerably reduced when administered with mineral waters containing high concentrations of these cations, with calcium having a more pronounced effect. jst.go.jp This is attributed to the formation of complexes between risedronate and the metal cations, which hinders its absorption. jst.go.jp

The timing of administration relative to food intake is another critical factor. Animal studies, which informed clinical practices, have shown that administering risedronate before a meal enhances its absorption compared to post-meal administration. fda.gov Specifically, administration 30 minutes before a meal results in better absorption than two hours after a meal.

To overcome the low oral bioavailability, novel drug delivery systems have been explored in preclinical models. One such approach involves the development of chitosan-coated mucoadhesive liposomes. In vitro studies using Caco-2 cells, a model of the intestinal epithelium, showed that these liposomes significantly enhanced the cellular uptake of risedronate. dovepress.com Subsequent in vivo studies in rats confirmed that these chitosan-coated liposomes increased the oral exposure of risedronate by threefold compared to the untreated drug. dovepress.com Another strategy investigated in rats involved floating microballoons designed to prolong the gastric residence time, which also resulted in improved bioavailability compared to conventional dosage forms. wjpsronline.com

Furthermore, research on bioactive glass composites containing risedronate has been conducted. In vitro studies evaluated the release kinetics of risedronate from these composites in simulated body fluid (SBF). nih.gov These preclinical investigations are crucial for developing formulations that can enhance the therapeutic efficacy of risedronate by improving its absorption.

Tissue Distribution Profile

Preferential Bone Uptake and Retention Mechanisms

Preclinical studies in animal models, including rats and dogs, have consistently demonstrated the high affinity of risedronate for bone tissue. fda.govhres.cahres.ca Following intravenous administration of radiolabeled [14C] risedronate, a significant portion of the dose is rapidly distributed to the bone. fda.govhres.cahres.ca Studies indicate that approximately 40-60% of an intravenously administered dose is found in the bone. fda.govhres.cahres.camedsafe.govt.nzmedicines.org.au This preferential uptake is attributed to the strong affinity of the bisphosphonate molecule for hydroxyapatite crystals, which are the primary mineral component of bone. nih.govhres.cahres.ca Risedronate binds to these crystals, leading to its high concentration and prolonged retention within the skeletal system. nih.govhres.ca Once deposited, risedronate is slowly released from the bone surface over an extended period. fda.govfda.gov Histomorphometry in rats, dogs, and minipigs has confirmed that risedronate treatment effectively reduces bone turnover at remodeling sites. fda.govfda.govfda.govdrugs.com

Minimal Soft Tissue Distribution

In contrast to its high concentration in bone, risedronate exhibits minimal distribution to soft tissues. hres.cahres.cahres.ca Preclinical studies in rats have shown that after multiple oral doses, the uptake of risedronate in soft tissues is negligible, ranging from 0.001% to 0.01%. fda.govhres.cahres.cadrugs.comwikidoc.org Drug levels in soft tissues are observed to decrease rapidly after the final dose. hres.cahres.ca In rats and dogs, risedronate levels in soft tissues were found to be at least 16 to 40 times lower than in bone. medsafe.govt.nzmedicines.org.au This minimal distribution to non-skeletal tissues is a key characteristic of risedronate's pharmacokinetic profile.

Plasma Protein Binding Characteristics

The binding of risedronate to plasma proteins is low. In vitro studies with human plasma indicate that approximately 24% of the drug is bound to plasma proteins. fda.govhres.cahres.camedsafe.govt.nzmedicines.org.auhres.cadrugs.comhres.ca In animal models, the plasma protein binding is higher, with values of approximately 95% in rats and 86% in dogs reported in some studies. fda.gov The low plasma protein binding in humans suggests a minimal potential for drug-drug interactions arising from displacement of other drugs from plasma proteins. hres.cahres.cahres.cahres.ca

Systemic Metabolism and Enzymatic Degradation Pathways (lack of)

There is no evidence to suggest that risedronate undergoes systemic metabolism. nih.govfda.govfda.govhres.cahres.camedsafe.govt.nzmedicines.org.audrugs.comhres.ca In vitro studies using liver slices, plasma, serum, and fecal flora from humans, dogs, and rats have shown no metabolic transformation of the compound. fda.gov No metabolites of risedronate have been detected in systemic circulation or in bone in animal models. hres.cahres.cahres.cahres.ca The P-C-P (phosphorus-carbon-phosphorus) bond, which forms the backbone of the bisphosphonate structure, is highly resistant to enzymatic hydrolysis, preventing the molecule from being metabolized. drugbank.com Additionally, animal studies have shown no evidence of hepatic microsomal enzyme induction by risedronate. hres.cahres.cahres.cahres.cafda.gov This lack of metabolism indicates that the drug is eliminated from the body in its unchanged form.

Excretion Pathways (in animal models)

The primary route of elimination for absorbed risedronate is renal excretion. medsafe.govt.nzhres.ca In animal models such as rats and dogs, the portion of the dose not distributed to bone is excreted in the urine. fda.govhres.cahres.camedicines.org.au Following intravenous administration in these animals, the remainder of the dose after bone uptake is excreted via the kidneys. fda.govhres.cahres.ca Studies in rats have shown that unabsorbed drug is eliminated unchanged in the feces. fda.govfda.govwikidoc.org Approximately half of the absorbed dose is excreted in the urine within 24 hours. fda.govfda.govmedicines.org.aufda.govwikidoc.orghres.ca Over a longer period of 28 days, about 85% of an intravenous dose is recovered in the urine. fda.govfda.govmedicines.org.aufda.govwikidoc.orghres.ca A small degree of lacteal transfer has been observed in lactating rats. hres.cahres.ca

Data Tables

Table 1: Risedronate Tissue Distribution in Animal Models

| Animal Model | Route of Administration | Percentage of Dose in Bone | Soft Tissue Uptake | Reference |

|---|---|---|---|---|

| Rats and Dogs | Intravenous ([14C] risedronate) | ~60% | Minimal | fda.govhres.cahres.ca |

| Rats and Dogs | Intravenous ([14C] risedronate) | 40-45% after 72 hours | Levels at least 16-40 times lower than in bone | medsafe.govt.nzmedicines.org.au |

Table 2: Plasma Protein Binding of Risedronate

| Species | Percentage Bound | Reference |

|---|---|---|

| Human | ~24% | fda.govhres.cahres.camedsafe.govt.nzmedicines.org.auhres.cadrugs.comhres.ca |

| Rat | ~95% | fda.gov |

In Vitro Drug-Drug Interaction Potential (e.g., protein binding displacement, enzyme induction)

Pre-clinical and in vitro studies have been conducted to evaluate the potential for risedronate sodium to engage in drug-drug interactions through mechanisms such as displacement from plasma protein binding sites and induction of metabolic enzymes.

Protein Binding Displacement

The potential for drug-drug interactions due to protein binding displacement is considered low for risedronate sodium. In vitro data indicates that the binding of risedronate to human plasma proteins is approximately 24%. labriva.comhres.cafda.govdrugbank.com This low level of protein binding suggests a minimal likelihood of clinically significant interactions arising from the displacement of other drugs from their binding sites on plasma proteins. labriva.comhres.cahres.cahres.ca

Further investigations into its interaction with specific proteins have been performed. One study focusing on the interaction between risedronate sodium and human serum albumin (HSA) through spectroscopic techniques revealed a strong binding affinity. iosrjournals.org The study determined the binding constant (Kb) to be in the order of 105 M-1, indicating a stable complex formation. iosrjournals.org Molecular docking studies identified the primary binding site for risedronate on subdomain IB of HSA. iosrjournals.org The research also explored the influence of common metal ions (Fe2+, Cu2+, and Zn2+) on this interaction, finding that their presence could reduce the binding constant between risedronate and HSA. iosrjournals.org

| Parameter | Finding | Source |

|---|---|---|

| Human Plasma Protein Binding | ~24% | labriva.comhres.cafda.govdrugbank.com |

| Interaction Potential | Minimal potential for interference with the binding of other drugs. | labriva.comhres.cahres.cahres.ca |

| Binding Constant (Kb) with HSA | Order of 105 M-1 | iosrjournals.org |

| HSA Binding Site | Subdomain IB | iosrjournals.org |

Enzyme Induction

Furthermore, risedronate is not systemically metabolized. fda.govhres.cahres.camedsinfo.com.au The lack of metabolism and the absence of any inductive or inhibitory effects on the CYP450 enzyme system mean that risedronate sodium is not expected to interact with other drugs through metabolic pathways. labriva.comhres.cahres.cahres.ca

| Enzyme System | Finding | Source |

|---|---|---|

| Cytochrome P450 (CYP) Enzymes | Does not induce or inhibit. | labriva.comhres.cahres.camedsinfo.com.aufda.gov |

| Systemic Metabolism | Not systemically metabolized. | fda.govhres.cahres.camedsinfo.com.au |

| Interaction Expectation | Not expected to interact with other drugs via enzyme induction or metabolism. | labriva.comhres.cahres.cahres.ca |

Synthesis, Crystallography, and Polymorphism Research

Advanced Synthetic Methodologies

The production of risedronate involves specific chemical reactions that have been optimized over time for efficiency and yield. Both conventional and modern techniques have been successfully applied.

The conventional synthesis of risedronate and other bisphosphonates typically involves the reaction of a carboxylic acid with phosphorus-containing reagents. semanticscholar.org Common methods utilize 3-pyridylacetic acid as the starting material, which is reacted with a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (PCl₃). mdpi.comnus.edu.sg The reaction is generally conducted in a suitable solvent. Various solvents have been employed, including chlorobenzene, methanesulfonic acid (MSA), and sulfolane, each affecting the reaction conditions and outcomes. mdpi.comresearchgate.net For example, a process has been described where 3-pyridyl acetic acid is heated with phosphorous acid and chlorobenzene, followed by the addition of water and methanol to precipitate the risedronic acid product. nus.edu.sg Another approach involves a one-pot synthesis starting from 3-pyridinecarbonitrile, which is hydrolyzed in aqueous methanesulfonic acid to form the carboxylic acid in situ before reacting with phosphorus trichloride. semanticscholar.org

Table 1: Selected Conventional Synthesis Methods for Risedronic Acid

| Starting Material | P-Reagents | Solvent | Reported Yield |

|---|---|---|---|

| 3-Pyridylacetic Acid | PCl₃, H₃PO₃ | Chlorobenzene | High Yield |

| 3-Pyridinecarbonitrile | PCl₃ | Methanesulfonic Acid (aqueous) | 79% (Risedronic Acid) |

| 3-Pyridylacetic Acid | POCl₃, H₃PO₃ | n-Octane | 64% (Risedronate) |

| 3-Pyridylacetic Acid | PCl₃, H₃PO₃ | Sulfolane | 54% (Risedronate) |

| 3-Pyridylacetic Acid | PCl₃, H₃PO₃ | Acetonitrile | 77-85% (Risedronate/Sodium Risedronate) |

Microwave-assisted synthesis (MWAS) has emerged as a rapid and efficient alternative to conventional heating for producing bisphosphonates. researchgate.net This technique significantly reduces reaction times from several hours to just a few minutes while often providing equivalent or improved yields. mdpi.comresearchgate.net One reported microwave-assisted method involves reacting the appropriate carboxylic acid with phosphorous acid and phosphorus trichloride in sulfolane. mdpi.com Another successful approach utilized silica gel as a solid support, where a mixture of the carboxylic acid, PCl₃, and H₃PO₃ was irradiated, followed by hydrolysis under further microwave irradiation to yield the final product. mdpi.comresearchgate.net This method produced monosodium salts of several bisphosphonates, including risedronate, in high yields. mdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Risedronic Acid

| Method | Reactants | Solvent/Support | Reaction Time | Yield |

|---|---|---|---|---|

| Microwave-Assisted | 3-Pyridylacetic Acid, PCl₃, H₃PO₃ | Sulfolane | ~17 minutes | 74% |

| Conventional Heating | 3-Pyridylacetic Acid, PCl₃, H₃PO₃ | Sulfolane | 3.5 hours | ~67-74% |

| Microwave-Assisted | Carboxylic Acid, PCl₃, H₃PO₃ | Silica Gel | ~6 minutes | 86% (Risedronate) |

| Conventional Heating | Carboxylic Acid, PCl₃, H₃PO₃ | Not specified | Several hours | Lower or comparable yields |

Conventional Chemical Synthesis Routes

Polymorphic and Pseudopolymorphic Forms Characterization

Risedronate sodium is known to exist in several different solid-state forms, including various hydrates (pseudopolymorphs) and true polymorphs. mdpi.comresearchgate.net The specific form obtained depends on the crystallization conditions. google.com

Research has identified and characterized at least four hydration states of monosodium risedronate. nih.govwiley.com These include a monohydrate, a hemi-pentahydrate (2.5 H₂O), a dihydrate, and a variable hydrate. mdpi.comnih.gov

Hemi-pentahydrate (Form A): This form is the most thermodynamically stable crystalline form under ambient conditions and is the form used in the marketed pharmaceutical product. mdpi.comresearchgate.netcbg-meb.nl It contains approximately 11.9% to 13.9% water. google.com

Monohydrate (Form B): The existence of a stable monohydrate has been proven through single-crystal X-ray analysis. google.com The transformation between the monohydrate and an anhydrous form has been studied, with the stability being dependent on factors like the water content in the solvent mixture. acs.org

Dihydrate and Variable Hydrate: The crystal structures for a dihydrate and a variable hydrate form have also been elucidated through single-crystal X-ray determination. researchgate.netnih.govwiley.com The selective crystallization of the monohydrate or hemi-pentahydrate can be controlled by adjusting parameters such as the ratio of water to an anti-solvent like isopropanol, the temperature, and the crystallization rate. google.com

An anhydrate form of risedronate sodium has been isolated and characterized. nih.govwiley.com Since growing a single crystal of the anhydrate proved difficult, its structure was determined using a combination of simulated annealing calculations and Rietveld refinement of a high-quality X-ray powder diffraction (XRPD) pattern. researchgate.netnih.govwiley.com The transformation kinetics from the monohydrate to the anhydrate in a methanol-water mixture were found to be controlled by a three-dimensional nuclear growth mechanism. acs.org

Beyond the common hydrates, numerous other polymorphic and pseudopolymorphic forms of risedronate sodium have been discovered and designated with letters. These include Forms B, B1, BB, C, D, E, F, G, and H, which have been characterized by their unique XRPD patterns and FTIR spectra. mdpi.comgoogle.comgoogle.com More recently, three additional phases named J, K, and M were identified. mdpi.comnih.gov Form J was determined to be a novel acetic acid disolvate. nih.gov

A notable discovery was a new polymorph designated Form P . mdpi.comnih.gov This form was generated when risedronate monosodium salt was crystallized from a solution containing phenyl-β-D-galactopyranoside under thermodynamically controlled conditions. mdpi.comnih.govdoaj.org Form P was characterized using a suite of analytical techniques, including solid-state NMR spectroscopy, X-ray powder diffraction, and differential scanning calorimetry (DSC). mdpi.comnih.gov

Table 3: Selected Polymorphic Forms of Risedronate Sodium and their Characteristics

| Polymorph Name | Key X-Ray Diffraction Peaks (2θ) | Notes |

|---|---|---|

| Form B (Monohydrate) | 6.0, 14.4, 19.6, 24.9, 25.4 | Proven to be a monohydrate by single-crystal analysis. google.com |

| Form D | 9.9, 17.2, 22.1, 27.9, 29.2 | Characterized by specific XRPD peaks and FTIR bands. google.com |

| Form E | 8.4, 8.9, 13.6, 27.6, 27.9 | Characterized by specific XRPD peaks and FTIR bands. google.com |

| Form F | 6.6, 8.4, 8.9, 12.2, 18.6 | Noted for its stability against transformation to Form A at high humidity. google.com |

| Form G | 8.0, 9.9, 12.2, 15.2, 19.6 | Characterized by specific XRPD peaks and FTIR bands. google.com |

| Form P | Not specified in detail | A novel polymorph discovered during co-crystallization experiments. mdpi.comnih.gov |

| Form J | Not specified in detail | A novel acetic acid disolvate. nih.gov |

Anhydrate Form Characterization

Structural Elucidation via X-ray Diffraction

X-ray diffraction (XRD) serves as a cornerstone for the structural analysis of crystalline materials, providing definitive insights into their atomic arrangement. For risedronate sodium monohydrate, both single-crystal and powder XRD methods have been instrumental in defining its crystal structure and identifying its various phases. semanticscholar.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a compound's crystal structure. Through this technique, a definitive assignment of the monohydrate form of risedronate sodium has been achieved. nih.govresearchgate.net The analysis provides detailed information on bond lengths, angles, and the three-dimensional packing of molecules within the crystal lattice.

Research has confirmed the existence of a monohydrate form, designated as Form B, through single-crystal X-ray analysis. google.comgoogleapis.com This analysis proves that Form B is a monohydrate. google.com

| Polymorph | Hydration State | Confirmation Method |

|---|---|---|

| Form B | Monohydrate | Single-Crystal X-ray Analysis |

X-ray Powder Diffraction (XRPD) for Phase Identification and Refinement

X-ray Powder Diffraction (XRPD) is a critical tool for identifying different crystalline phases and for the refinement of crystal structures. semanticscholar.orgnih.gov It is particularly useful for distinguishing between various polymorphs and pseudopolymorphs of risedronate sodium. google.com Different polymorphic forms of risedronate sodium exhibit unique XRPD patterns. google.commdpi.com

For instance, the monohydrate Form B is characterized by distinct peaks at specific 2θ values. google.comgoogleapis.com The ability to generate XRPD patterns from single-crystal data allows for a favorable comparison with experimentally obtained patterns, ensuring accurate phase identification. nih.gov

Numerous polymorphs of risedronate sodium have been identified and characterized by their unique XRPD patterns. These include Forms A, B, B1, BB, C, D, E, F, G, and H. researchgate.netmdpi.com Recently, three new phases named J, K, and M have also been identified. researchgate.netmdpi.com Furthermore, a new polymorph designated as Form P was discovered and characterized using XRPD among other techniques. mdpi.comresearchgate.net

| Polymorphic Form | Characteristic XRPD Peaks (2θ values) |

|---|---|

| Form B (Monohydrate) | 6.0, 14.4, 19.6, 24.9, 25.4 degrees |

| Form C | 5.6, 10.3, 12.9, 26.5, 30.9 degrees |

| Form D | 9.9, 17.2, 22.1, 27.9, 29.2 degrees |

| Form E | 8.4, 8.9, 13.6, 27.6, 27.9 degrees |

| Form F | 6.6, 8.4, 8.9, 12.2, 18.6 degrees |

| Form G | 8.0, 9.9, 12.2, 15.2, 19.6 degrees |

| Form BB | 5.9, 8.5, 9.1, 9.5, 16.7, 22.0, 24.7, 28.0 degrees |

Spectroscopic and Thermal Analysis of Solid Forms

Spectroscopic and thermal analysis techniques provide complementary information to XRD, offering insights into the vibrational and conformational properties of the solid forms of risedronate sodium.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy for Polymorph Discrimination

Fourier Transform Near-Infrared (FT-NIR) spectroscopy has proven to be a valuable tool for screening and discriminating between different polymorphs of risedronate sodium. mdpi.comnih.gov This technique is sensitive to changes in the hydrogen bonding environment, which can differ significantly between polymorphs. helsinki.fi

In one study, 152 samples were screened using FT-NIR and FT-Raman spectroscopy to identify new solid phases. mdpi.comnih.gov While no co-crystals were formed, a new polymorph, Form P, was identified. mdpi.comnih.gov The FT-NIR spectra of different risedronate sodium forms, such as the semi-crystalline form and polymorphs A and H, show distinct features, particularly in the 5400–4800 cm⁻¹ and 7100–4900 cm⁻¹ regions, allowing for their differentiation. mdpi.com

Fourier Transform Raman (FT-Raman) Spectroscopy for Solid-State Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is another powerful technique for the solid-state analysis of risedronate sodium. nih.gov It provides information about molecular vibrations and is particularly useful for studying non-covalent interactions and lattice vibrations, with the ability to observe low-wavenumber bands. nih.gov

On-line Raman spectroscopy has been successfully used to monitor the hydration state of risedronate sodium during manufacturing processes like fluid bed drying. nih.gov Significant spectral changes, indicative of structural alterations, are observed in the C-H stretching region and the region containing the 3-picoline ring and PO₂⁻ stretches upon dehydration. nih.gov These changes in the Raman spectra can be correlated with the physical stability of the final product. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a crucial technique for studying the conformational properties of molecules in the solid state. semanticscholar.org It can detect distinct spectroscopic properties of different polymorphic forms. google.com

Both ¹³C and ³¹P CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR have been employed to characterize risedronate sodium polymorphs. mdpi.comnih.gov For instance, ³¹P CP/MAS NMR was instrumental in identifying a new solid phase, Form P, by showing distinct spectral differences compared to known forms like A and H. mdpi.comnih.gov Similarly, ¹³C CP/MAS NMR confirmed that this new phase was not a simple mixture. mdpi.com These NMR techniques are highly sensitive and selective, providing detailed information about the local chemical environment of the atoms within the crystal structure. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) is a crucial analytical technique for characterizing the thermal properties of pharmaceutical solids. google.com For risedronate sodium, DSC reveals distinct endothermic peaks that correspond to dehydration and other phase transitions.

The DSC thermogram of risedronate sodium hemipentahydrate, a common form of the compound, displays multiple endothermic peaks. tandfonline.comnih.gov These peaks, observed at approximately 124.0°C, 148.2°C, 188.6°C, and 198.5°C, are indicative of a gradual dehydration process. tandfonline.comnih.gov The presence of multiple peaks suggests a multi-step loss of water molecules from the crystal lattice. tandfonline.comnih.gov

When risedronate sodium is incorporated into a scaffold with other excipients, the thermal profile can shift, indicating interactions between the components and the formation of a new structure. tandfonline.com For instance, in a study involving a tri-sodium risedronate dihydrate, a DSC endotherm was observed in the range of 183°C to 213°C. google.com

The following table summarizes the observed DSC endotherms for different forms of risedronate sodium:

| Sample | Endothermic Peaks (°C) | Reference |

| Risedronate Sodium Hemipentahydrate | 123.99, 148.22, 188.56, 198.53 | tandfonline.comnih.gov |

| Tri-sodium Risedronate Dihydrate | 183 - 213 | google.com |

These thermal analysis data are instrumental in understanding the stability and solid-state transformations of risedronate sodium under various temperature conditions.

Thermogravimetric Analysis (TGA) for Hydration State Determination

Thermogravimetric Analysis (TGA) is employed to quantify the water content in different hydrated forms of risedronate sodium by measuring the mass loss upon heating. This technique is essential for distinguishing between various pseudopolymorphs.

Different hydrated forms of risedronate sodium exhibit distinct TGA profiles. For example, the monohydrate form (Form B) shows a weight loss of approximately 5% to 8%. googleapis.com This is slightly higher than the theoretical water content of 5.6%, which may be attributed to accompanying decomposition processes. googleapis.com In contrast, Form BB, another polymorphic form, demonstrates a weight loss of about 9% to 11% in TGA. googleapis.com

The hemipentahydrate form is characterized by a water content ranging from 11.9% to 13.9% by weight, with a preferred value of about 12.9%. google.com The monohydrate form has a water content of approximately 5.0% to 7.1% by weight, ideally around 5.6%. google.com

The table below presents the TGA weight loss data for different forms of risedronate sodium:

| Polymorphic Form | TGA Weight Loss (%) | Theoretical Water Content (%) | Reference |

| Form B (Monohydrate) | 5 - 8 | 5.6 | googleapis.com |

| Form BB | 9 - 11 | N/A | googleapis.com |

| Hemipentahydrate | 11.9 - 13.9 | ~12.9 | google.com |

| Monohydrate | 5.0 - 7.1 | 5.6 | google.com |

The precise determination of hydration states through TGA is critical for controlling the quality and consistency of the drug substance.

Thermodynamic Stability and Interconversion Mechanisms of Polymorphic Forms

The various polymorphic and pseudopolymorphic forms of risedronate sodium exhibit different thermodynamic stabilities, which can lead to interconversions under specific environmental conditions. tapi.com Generally, the most thermodynamically stable polymorph is preferred for pharmaceutical development to ensure consistent product performance. scispace.com

Risedronate sodium hemipentahydrate (Form A) is considered the most thermodynamically stable form under ambient conditions (298 K, 50% relative humidity). mdpi.comresearchgate.net It has been demonstrated to be more stable than the monohydrate at temperatures below 37°C in the presence of water. researchgate.net However, the monohydrate can be formed by heating a suspension of the hemipentahydrate in a water/ethanol mixture. researchgate.net The stability of other crystalline forms against transformation to Form A is often evaluated by exposure to at least 50% relative humidity at elevated temperatures. google.com

The interconversion between different forms is a key area of research. For example, exposing Form C to high relative humidity (60-100% RH) for several days can lead to the formation of Form H. googleapis.com Similarly, heating Form E at temperatures between 30-100°C can result in the formation of Form A. googleapis.com The conversion of anhydrate forms to the more stable hemipentahydrate has been observed at high relative humidity (85% and 97% RH). akjournals.com

Understanding these transformation pathways is essential for defining appropriate storage and handling conditions to maintain the desired solid-state form of the API.

Impact of Crystallization Conditions on Polymorph Formation

The formation of specific polymorphs of risedronate sodium is highly dependent on the crystallization conditions. google.com Key variables that control the resulting hydrate ratio include nucleation temperature, rate of crystallization, solvent composition, and solution temperature. google.com

For instance, the selective crystallization of the hemipentahydrate or monohydrate can be achieved by carefully controlling these parameters. google.com The hemipentahydrate is generally the thermodynamically favored form under typical processing conditions. google.com

The choice of solvent system also plays a critical role. Refluxing risedronic acid with a sodium base in an alcohol or an alcohol/water mixture can lead to the formation of Form D. googleapis.com The presence of certain excipients, such as carbohydrates, during crystallization can also influence the resulting solid phase. In one study, a new polymorph, designated as Form P, was generated when risedronate monosodium salt was crystallized in the presence of phenyl-β-D-galactopyranoside under thermodynamically controlled conditions. mdpi.comresearchgate.net

These findings highlight the importance of meticulously controlling the crystallization process to obtain the desired polymorphic form of risedronate sodium with consistent physical properties.

Investigation of Co-Crystallization with Excipients and Formation of New Solid Phases

Co-crystallization is a technique used to modify the physicochemical properties of an API by forming a new crystalline solid with a second component, often a pharmaceutically acceptable excipient. tapi.com This approach is explored to enhance properties like solubility and stability. tapi.com

Research into the co-crystallization of risedronate sodium has been conducted with various excipients, including carbohydrates and their derivatives. mdpi.comresearchgate.net In one extensive study, mixtures of risedronate monosodium salt with various sugar alcohols, furanoses, pyranoses, and glycoside derivatives were investigated to prepare co-crystals. mdpi.comresearchgate.net While no true co-crystals were formed in this particular study, a new polymorphic form (Form P) of risedronate sodium was identified when crystallized with phenyl-β-D-galactopyranoside. mdpi.comresearchgate.net

Molecular dynamics simulations have suggested that risedronate can form complexes with certain carbohydrates, with the sodium cation playing a role in stabilizing these interactions. mdpi.com The formation of co-crystals or new solid phases is dependent on prominent intermolecular interactions, such as hydrogen bonding, between the API and the co-former. mdpi.com

Further investigation into co-crystallization holds potential for developing novel solid forms of risedronate sodium with improved pharmaceutical properties.

Analytical Method Development and Validation for Research Applications

Spectrophotometric Methods for Quantification

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Risedronate. These methods are based on the principle that the molecule absorbs light in the ultraviolet region, either directly or after a chemical reaction to form a chromogenic complex.

UV Spectrophotometry: Direct and Derivative Approaches

Direct UV spectrophotometry is a straightforward method for quantifying Risedronate sodium. The molecule possesses a pyridine ring, which acts as a chromophore, allowing for direct UV absorbance. Studies have shown that Risedronate sodium exhibits a maximum absorption wavelength (λmax) at approximately 262 nm in various solvents, including water, acetate buffer, and 0.1 M hydrochloric acid. nih.govresearchgate.netrjptonline.orgnih.gov

A validated, stability-indicating UV spectrophotometric method has been established for the estimation of Risedronate sodium. researchgate.net The method demonstrated linearity over a concentration range of 2-120 µg/mL, with a high degree of accuracy (99.49-100.54%) and precision (RSD 0.325%). researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.07 µg/mL and 0.23 µg/mL, respectively. researchgate.net Another study confirmed linearity in the 10-60 µg/mL range in distilled water. rjptonline.org Such methods are valuable for routine analysis in quality control settings. researchgate.net

Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can also be employed. This technique helps in resolving overlapping spectra and reducing background interference, thereby enhancing the specificity and sensitivity of the assay. While direct application to Risedronate is less common, its use in determining other bisphosphonates after complexation suggests its potential utility. ptfarm.pl

Table 1: Validation Parameters for Direct UV Spectrophotometric Analysis of Risedronate Sodium

| Parameter | Reported Value | Reference |

|---|---|---|

| λmax | 262 nm | researchgate.net |

| Linearity Range | 2-120 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | 0.989 | researchgate.net |

| Accuracy (% Recovery) | 99.49 - 100.54% | researchgate.net |

| Precision (%RSD) | 0.325% | researchgate.net |

| Limit of Detection (LOD) | 0.07 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.23 µg/mL | researchgate.net |

Metal-Complexation Based Spectrophotometry (e.g., Cu(II) complexes)

The strong metal-chelating property of the bisphosphonate group in Risedronate can be exploited for its quantification. nih.gov A sensitive and accurate spectrophotometric method has been developed based on the formation of a stable complex between Risedronate and copper (II) ions. nih.govnih.gov

In this method, Risedronate is reacted with Cu(II) sulfate in an acetate buffer at an optimal pH of 5.5. nih.govresearchgate.net The formation of the Cu(II)-Risedronate complex results in a significant increase in absorbance (a hyperchromic shift), with the maximum absorbance shifting to 264 nm from Risedronate's intrinsic 262 nm. nih.gov Molar ratio studies have determined that the complex forms in a 1:1 stoichiometric ratio of Risedronate to Cu(II). nih.govresearchgate.net The complex forms instantaneously and remains stable for at least 90 minutes. nih.gov

This method has been validated and shown to be linear over a concentration range of 2-40 µg/mL, with a low detection limit of 0.03 µg/mL. nih.govnih.govresearchgate.net The molar absorptivity of the complex is high, at 8.00 × 10³ L·mol⁻¹·cm⁻¹, indicating good sensitivity. nih.govnih.gov The method has been successfully applied for the determination of Risedronate in pharmaceutical tablets with a mean percentage recovery of 101.04% ± 0.32. nih.govnih.govresearchgate.net

Advanced Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer superior specificity and are considered the gold standard for the analysis of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC)

Due to the highly polar nature of bisphosphonates like Risedronate, they exhibit poor retention on conventional reversed-phase HPLC columns. mdpi.com To overcome this challenge, specialized HPLC techniques have been developed.

Ion-pair reversed-phase HPLC (IP-RPLC) is a widely used technique for the analysis of Risedronate. nih.govnih.gov This method involves adding an ion-pairing reagent to the mobile phase. The reagent, typically a large ion with an opposite charge to the analyte, forms a neutral ion-pair with the charged Risedronate molecule. This increases the hydrophobicity of the analyte, leading to enhanced retention on a non-polar stationary phase like C8 or C18.

Several IP-RPLC methods have been validated for Risedronate analysis. One such method utilizes an Intersil C8 column with a mobile phase composed of acetonitrile, methanol, and an ammonium acetate buffer containing n-amylamine as the ion-pairing agent. nih.gov Another validated method employs a BDS C18 column with a mobile phase consisting of acetonitrile and an aqueous solution of tetrabutylammonium hydroxide and sodium pyrophosphate at pH 7.0. nih.gov Detection is typically achieved using a UV detector set at 262 nm. nih.gov These methods are proven to be precise, accurate, and specific for assaying Risedronate in both bulk drug substance and finished dosage forms. nih.govnih.gov

Table 2: Comparison of Two Ion-Pair HPLC Methods for Risedronate Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Intersil C8 | BDS C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:12 mM Ammonium Acetate buffer with 35 mM n-amylamine (8:4:88 v/v), pH 7.0 | 0.005 M Tetrabutylammonium hydroxide and 0.005 M Pyrophosphate sodium (pH 7.0) : Acetonitrile (78:22 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | Not specified | 262 nm |

| Linearity Range | 352 - 1760 µg/mL | 2.50 - 20.00 µg/mL |

| Retention Time | Not specified | 5.95 min |

| LOD / LOQ | Not specified | 0.48 µg/mL / 1.61 µg/mL |

| Reference | nih.gov | nih.gov |

Micellar Liquid Chromatography (MLC) has emerged as an environmentally friendly or "green" alternative to conventional RPLC. dntb.gov.uaresearchgate.net This technique uses an aqueous solution of a surfactant, such as sodium dodecyl sulfate (SDS), at a concentration above its critical micelle concentration as the mobile phase. researchgate.net The use of predominantly aqueous mobile phases significantly reduces the consumption of toxic and expensive organic solvents.

A stability-indicating MLC method has been developed and validated for the determination of Risedronate. nih.gov The separation was achieved on a C18 Waters Symmetry column. nih.gov The optimized mobile phase consisted of 0.02 M sodium dodecyl sulfate, 0.3% triethylamine, and 10% n-propanol in 0.02 M orthophosphoric acid, adjusted to pH 6.0. nih.gov The flow rate was 0.7 mL/min with UV detection at 262 nm. nih.gov

The method demonstrated excellent linearity over a concentration range of 2-80 µg/mL. nih.gov The LOD and LOQ were determined to be 0.40 µg/mL and 1.21 µg/mL, respectively. nih.gov This MLC method was successfully used to quantify Risedronate in both raw material and tablet formulations, with average recoveries of 99.91% ± 1.30 and 101.52% ± 0.30, respectively. nih.gov The stability-indicating nature of the method was also confirmed through forced degradation studies. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation and analysis of highly polar compounds like Risedronate, which are often poorly retained in traditional reversed-phase chromatography. mdpi.com

One HILIC method utilized a zwitterionic ZIC®-pHILIC column to investigate the retention mechanisms of Risedronate and other bisphosphonates. mdpi.comresearchgate.net This study found that in addition to partitioning, electrostatic repulsions significantly influence the retention of these compounds. mdpi.comresearchgate.net To improve the peak shape, which can be affected by tailing, sodium pyrophosphate was added to the mobile phase. mdpi.comresearchgate.net A developed HILIC-photodiode array (PDA) method demonstrated good linearity for Risedronate, with a short analysis time of under 6 minutes, making it suitable for high-throughput analysis. mdpi.comresearchgate.net

Another study developed a simple and sensitive HILIC method coupled with an ultraviolet diode-array detector (UV-DAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov This method employed an Ascentis Express HILIC fused-core column for the analysis of Risedronate and its degradation products. nih.gov The mobile phase consisted of a formate buffer and acetonitrile, with the specific ratio adjusted depending on the pharmaceutical formulation being analyzed. nih.gov

Key Parameters of a HILIC-PDA Method for Risedronate Analysis:

| Parameter | Value |

|---|---|

| Column | ZIC®-pHILIC (150.0 × 2.1 mm i.d., 200 Å, 3.5 μm) |

| Mobile Phase | 38% 9 mM ammonium acetate and 1 mM sodium pyrophosphate aqueous solution (pH 8.8) in acetonitrile |

| Flow Rate | 0.15 mL min−1 |

| Detection | UV at 262 nm |

| Retention Time | 4.59 min |

Data sourced from a study on the quantitation of Risedronate in pharmaceuticals. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for High Sensitivity

For applications requiring high sensitivity, particularly for the determination of low concentrations of Risedronate in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. nih.gov

A validated LC-MS/MS assay was developed for the quantification of Risedronate in human plasma. nih.gov Due to the high polarity and low oral bioavailability of Risedronate, a sensitive assay is crucial for pharmacokinetic studies. nih.gov This method involved the derivatization of Risedronate and an internal standard using trimethylsilyl-diazomethane to decrease the analyte's polarity. nih.gov The analytes were then separated on a C18 column. nih.gov

Another study utilized a validated LC-MS/MS method to analyze plasma concentrations of Risedronate in a comparative pharmacokinetic study. The calibration curve for this method ranged from 0.1974 ng/mL to 29.6121 ng/mL, with a lower limit of quantification (LLOQ) of 0.1974 ng/mL.

A general approach for the quantitative analysis of bisphosphonates, including Risedronate, in human serum and urine has also been reported. nih.gov This method involves derivatization with diazomethane on silica-based anion-exchange sorbents as an integrated step in solid-phase extraction (SPE). nih.gov This "on-cartridge" derivatization improves the efficiency and selectivity of the extraction process, leading to enhanced chromatographic separation and detection sensitivity at the pg/mL level. nih.gov

LC-MS/MS Method Parameters for Risedronate in Human Plasma:

| Parameter | Value |

|---|---|

| Column | Phenomenex Gemini C18 (150 mm × 2.0 mm, 5 μm) |

| Mobile Phase | Gradient of 10 mM ammonium acetate and acetonitrile |

| Flow Rate | 300 μL/min |

| Calibration Range | 0.2–25 ng/mL |

| LLOQ | 0.2 ng/mL |

Data from a study on the determination of Risedronate concentrations in human plasma. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Development

While chromatographic methods are prevalent, immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA) have also been utilized for the detection of Risedronate. An ELISA technique was employed for the detection of Risedronate in serum and urine samples, with a reported lower limit of quantitation of 0.2 ng/mL in both matrices. fda.gov This indicates the potential for ELISA as a sensitive method for quantifying Risedronate in biological fluids for research applications.

Method Validation for Research Applications

The validation of analytical methods is a critical step to ensure the reliability and accuracy of research findings. For Risedronate analysis, method validation typically encompasses several key parameters as outlined by international guidelines.

Linearity : Analytical methods for Risedronate have demonstrated good linearity over various concentration ranges. For instance, a UV spectroscopy method showed linearity between 10-50 μg/ml, while an RP-HPLC method was linear in the range of 200-1000 µg/ml. researchgate.net A UPLC method established linearity between 50 and 90 µg/ml. innovareacademics.in An LC-MS/MS method for plasma analysis showed a linear calibration curve from 0.2 to 25 ng/mL. nih.gov A HILIC-PDA method also demonstrated good linearity (r > 0.9991) in its calibration range. mdpi.comresearchgate.net

Accuracy : Accuracy is often assessed through recovery studies. An RP-HPLC method reported accuracy between 98% and 102%. researchgate.net Similarly, a UPLC method showed recovery in the same range. innovareacademics.in A HILIC method reported recovery ranging from 98.7% to 101.0%. nih.gov An ion chromatography method for assaying Risedronate in drug substance and product also met the specified accuracy requirements. thermofisher.com

Precision : Precision is evaluated at both intra-day and inter-day levels. A HILIC method reported an intra-day precision (RSD) of ≤1.1% for peak area and ≤0.2% for retention times. nih.gov An LC-MS/MS method for plasma analysis demonstrated excellent precision with a percent coefficient of variation of less than 6%. nih.gov A HILIC-PDA method showed intra- and inter-day coefficient of variation (CV) values of less than 0.6%. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters define the sensitivity of the method. A HILIC-UV-DAD/ESI-MS/MS method reported an LOD of 1 ng/mL and an LOQ of 3 ng/mL. nih.gov A UPLC method had an LOD of 2.98 µg/ml and an LOQ of 9.94 µg/ml. innovareacademics.in The LC-MS/MS method for plasma achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL. nih.gov

Robustness : Robustness testing evaluates the method's reliability with deliberate variations in parameters. An evaluation of the USP monograph method for Risedronate analysis identified critical parameters for successful chromatography, such as mobile phase pH. thermofisher.com

Stability-Indicating Properties : For stability studies, the analytical method must be able to separate the active pharmaceutical ingredient from its degradation products. A HILIC method was successfully used to evaluate the stability of Risedronate under stress conditions, including oxidation, and characterized the main degradation product. nih.gov Accelerated stability studies using a HILIC-PDA method under various degradation conditions (hydrolysis, oxidation, and heat) demonstrated the selectivity of the procedure. mdpi.com

Summary of Validation Parameters for Various Risedronate Analytical Methods:

| Method | Linearity Range | Accuracy/Recovery | Precision (RSD%) | LOD | LOQ |

|---|---|---|---|---|---|

| RP-HPLC researchgate.net | 200-1000 µg/ml | 98-102% | - | - | - |

| HILIC-UV-DAD/ESI-MS/MS nih.gov | - | 98.7-101.0% | ≤1.1% | 1 ng/mL | 3 ng/mL |

| UPLC innovareacademics.in | 50-90 µg/ml | 98-102% | - | 2.98 µg/ml | 9.94 µg/ml |

| LC-MS/MS (Plasma) nih.gov | 0.2-25 ng/mL | <6% deviation | <6% | - | 0.2 ng/mL |